Methylglucamine; tafamidis is a pharmaceutical compound that combines methylglucamine with tafamidis, a drug primarily used in the treatment of transthyretin-mediated amyloidosis. Tafamidis is known for its ability to stabilize the transthyretin protein, preventing its misfolding and aggregation, which leads to amyloid deposits in tissues. This combination enhances the solubility and bioavailability of tafamidis, making it more effective for therapeutic applications.
Tafamidis is derived from benzoxazole derivatives and was developed by FoldRX Pharmaceuticals. It received approval from the European Medicines Agency in November 2011 and the U.S. Food and Drug Administration in May 2019 for treating cardiomyopathy associated with transthyretin-mediated amyloidosis . Methylglucamine, also known as N-methyl-D-glucamine, is a sugar derivative commonly used as a solubilizing agent in pharmaceuticals.
Methylglucamine; tafamidis falls under the category of small molecules and is classified as an approved medication for specific therapeutic uses. Its primary application is in the treatment of amyloidosis, particularly familial amyloid polyneuropathy and wild-type transthyretin amyloidosis.
The synthesis of methylglucamine; tafamidis involves several steps, including the formation of crystalline adducts. A notable method described in recent patents involves using an acetic acid adduct of tafamidis, which can be converted into a methylglucamine adduct through a two-step adduct interchange process .
This method has been shown to yield high purity and stability in the resulting crystalline forms.
The process typically requires careful control of temperature (around room temperature) and stirring conditions (300 to 900 rpm) to ensure optimal crystallization . The molar ratio of tafamidis to methylglucamine can vary but is often maintained between 1:1 to 1:1.5 for optimal results.
The molecular structure of tafamidis can be represented by its chemical formula , indicating that it contains chlorine atoms which are crucial for its binding affinity to transthyretin . The compound features a benzoxazole core that contributes to its pharmacological activity.
Methylglucamine; tafamidis undergoes various chemical reactions during its synthesis and application:
The synthesis reactions often involve purification steps such as centrifugation or filtration after crystallization to isolate the desired product effectively.
Tafamidis acts primarily by binding to transthyretin, stabilizing its tetrameric form and preventing it from dissociating into monomers that can misfold and aggregate into amyloid fibrils. This mechanism is crucial in treating conditions like familial amyloid polyneuropathy where misfolded proteins cause significant tissue damage .
Methylglucamine; tafamidis is primarily used in clinical settings for:
Transthyretin (TTR) exists as a tetrameric protein with two identical thyroxine (T4)-binding sites at the dimer-dimer interface. Each monomer folds into a β-sandwich structure, and tetramer stability is governed by subunit cooperativity and free energy landscapes. Wild-type (WT) TTR tetramers dissociate via a rate-limiting process into monomers, which misfold into amyloidogenic intermediates. This dissociation follows a two-step kinetic model:$$TTR{tetramer} \rightleftharpoons 2\,TTR{dimer} \rightleftharpoons 4\,TTR{monomer}$$The activation energy barrier for dissociation is lowered in mutant TTR variants (e.g., Val122Ile, Val30Met), reducing the half-life of tetramers from years (WT) to days. Methylglucamine-tafamidis binds with nanomolar affinity ($Kd$ ≈ 2–10 nM) to the T4-binding sites, increasing the kinetic barrier for dissociation by ~73% and shifting the equilibrium toward the tetrameric state. Thermodynamic studies show tafamidis binding is enthalpy-driven, with ΔH = −10.2 kcal/mol and TΔS = −2.3 kcal/mol, indicating tight hydrophobic interactions and hydrogen bonding within the binding pocket [1] [5].
Table 1: Thermodynamic Parameters of TTR Tetramer Stabilization
| TTR Variant | Tetramer Half-Life (Untreated) | Half-Life with Tafamidis | ΔG of Dissociation (kcal/mol) |
|---|---|---|---|
| Wild-Type | 3–4 years | >10 years | −2.1 → −0.9 |
| Val30Met | 2–3 days | 12–15 days | −5.8 → −3.2 |
| Val122Ile | 4–6 days | 18–22 days | −5.1 → −2.9 |
Tafamidis functions as a positive allosteric modulator (PAM) by binding to the T4-binding pockets (termed AB and A'B'), which are allosteric sites distinct from the retinol-binding protein interaction domain. Upon binding, it induces conformational tightening of the dimer-dimer interface:
Unlike orthosteric agonists, tafamidis exhibits probe dependence: It enhances thyroxine binding affinity but has no effect on retinol-binding protein interactions. This selectivity prevents interference with TTR's physiological functions [1] [10].
Table 2: Allosteric Binding Sites in TTR
| Site Location | Key Residues | Tafamidis Interactions | Functional Consequence |
|---|---|---|---|
| AB Pocket (Primary) | Ser117, Lys15, Leu110 | H-bonding, hydrophobic packing | Tetramer kinetic stabilization |
| A'B' Pocket (Secondary) | Thr119, Ala108 | Halogen bonding (Cl⁻) | Cooperative affinity enhancement |
| Sodium-Binding Site | Asp58, Asn30 | Electrostatic repulsion | Prevention of pH-induced dissociation |
The drug:TTR molar ratio critically determines stabilization efficacy. Each tetramer has two T4-binding sites, but saturation follows negative cooperativity:
Pharmacodynamic studies reveal nonlinear exposure-response relationships:$$E = E{max} \cdot \frac{[D]^h}{EC{50}^h + [D]^h}$$Where $h$ (Hill coefficient) = 1.7, indicating positive cooperativity. The $EC_{50}$ for tetramer stabilization is 0.1 μM, while clinical efficacy in ATTR-ACT required plasma trough levels >20 μM [6] [10]. This high exposure is necessitated by TTR's rapid turnover (t₁/₂ = 48 hours) and equilibrium dynamics.
Table 3: Dose-Dependent Pharmacodynamic Effects
| Tafamidis Dose | TTR Stabilization (%) | Serum TTR Increase (%) | Reduction in Dissociation Rate |
|---|---|---|---|
| 20 mg/day | 80–90% | 18–22% | 50–60% |
| 80 mg/day | >95% | 32–35% (WT), 71% (mutant) | 73–78% |
The benzoxazole scaffold of tafamidis enables precise structure-activity relationship (SAR) optimizations:
Molecular dynamics simulations comparing tafamidis with next-gen stabilizers (e.g., AG10) reveal:
Table 4: Benzoxazole Derivative SAR Analysis
| Structural Feature | Modification | Effect on TTR Binding | Mechanistic Basis |
|---|---|---|---|
| C6 Carboxylic Acid | Decarboxylation | ΔG binding ↑ 3.2 kcal/mol | Loss of H-bonds with Ser117/Lys15 |
| 3,5-Dichloro Phenyl | Monochloro (3-Cl) | Kd ↑ 3-fold | Reduced van der Waals contact volume |
| Benzoxazole Core | Benzimidazole Swap | IC50 ↓ 40% | Steric hindrance with β-strand F |
| Hydrazone Linker (in AG10) | N-methylation | RMSD fluctuation ↑ 115% | Disrupted H-bond network |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7